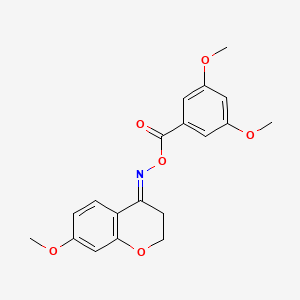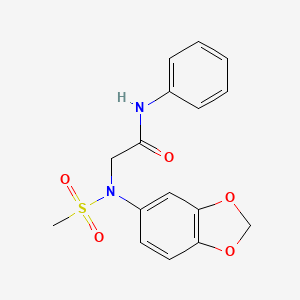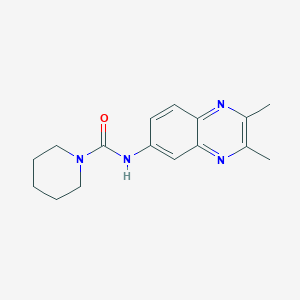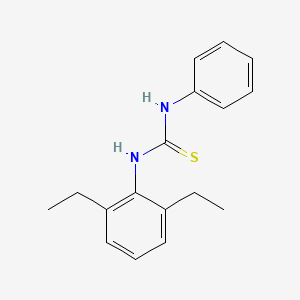![molecular formula C17H17NO4 B5708077 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP belongs to the class of propionate compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate is not fully understood; however, it has been suggested that it acts as a dopamine D3 receptor antagonist. This action may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate in lab experiments include its high purity, stability, and specificity for dopamine D3 receptors. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the research on 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, including the investigation of its potential therapeutic applications in other neurological disorders, the development of more efficient synthesis methods, and the exploration of its potential as a diagnostic tool for dopamine D3 receptor-related disorders.
In conclusion, 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate in the field of medicine.
Synthesis Methods
The synthesis of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate involves the reaction of 4-aminophenyl propionate with 2-methoxybenzoyl chloride in the presence of a base. The reaction results in the formation of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, which is a white crystalline solid with a melting point of 132-134°C.
Scientific Research Applications
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has also been found to exhibit anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
[4-[(2-methoxyphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)22-13-10-8-12(9-11-13)17(20)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFFSHWRKXNYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)carbamoyl]phenyl propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)



![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)

![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)